molecular formula C8H10O2 B1474433 1,3-Dimethoxybenzene-2,4,5,6-d4 CAS No. 362049-44-3

1,3-Dimethoxybenzene-2,4,5,6-d4

Cat. No. B1474433
M. Wt: 142.19 g/mol
InChI Key: DPZNOMCNRMUKPS-LNFUJOGGSA-N
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Patent
US06846946B2

Procedure details

An aqueous phase consisting of resorcinol (2.20 g, 20 millimoles, Lancaster, 99%), tetrabutyl-ammonium bromide (1.30 g, 50% w/w solution in water, 2 millimoles, Sachem 821 East Woodward, Austin, Tex. 78704), sodium hydroxide (5.01 g, 50% w/w solution in water, 60 millimoles, Aldrich), and water (248.83 g) was treated with a mixture of dimethyl sulfate (12.63 g, 100 millimoles, Aldrich, 99+%) and 3-methylanisole (GC standard, 0.750 g, 6 millimoles, Aldrich, 99%). The excess molar concentration of sodium hydroxide was 0.5. The organic phase:aqueous phase weight ratio was 1:18. The two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) at room temperature (25° C.). Aliquots were taken after 0, 1, 3, 5, 8, 12, and 18 minutes after the addition of the alkylating agent. When aliquots were taken the pH of the reaction mixture was checked to determine if the hydrolysis of dimethyl sulfate caused the system to become acidic. After 5 minutes of the reaction, the pH became acidic and the reaction mixture was treated with an additional amount of sodium hydroxide solution (3.50 g, 50 w/w solution in water). Aliquots were briefly centrifuged, the phases were separated and the organic phase was injected into the GC column. The yield of 1,3-dimethoxybenzene based on the limiting reactant (resorcinol) was 47% after 12 minutes of reaction.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
12.63 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
248.83 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.[OH-].[Na+].S([O:16][CH3:17])(OC)(=O)=O.C[C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[CH:23][CH:24]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:26][O:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:16][CH3:17])[CH:20]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12.63 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0.75 g
Type
reactant
Smiles
CC=1C=C(C=CC1)OC
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
248.83 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The two phase system was stirred mechanically (600 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The excess molar concentration of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
CUSTOM
Type
CUSTOM
Details
after 0, 1, 3, 5, 8, 12, and 18 minutes
Duration
18 min
ADDITION
Type
ADDITION
Details
after the addition of the alkylating agent
CUSTOM
Type
CUSTOM
Details
to determine if the hydrolysis of dimethyl sulfate
CUSTOM
Type
CUSTOM
Details
After 5 minutes of the reaction
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
after 12 minutes
Duration
12 min
CUSTOM
Type
CUSTOM
Details
of reaction

Outcomes

Product
Name
Type
Smiles
COC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06846946B2

Procedure details

An aqueous phase consisting of resorcinol (2.20 g, 20 millimoles, Lancaster, 99%), tetrabutyl-ammonium bromide (1.30 g, 50% w/w solution in water, 2 millimoles, Sachem 821 East Woodward, Austin, Tex. 78704), sodium hydroxide (5.01 g, 50% w/w solution in water, 60 millimoles, Aldrich), and water (248.83 g) was treated with a mixture of dimethyl sulfate (12.63 g, 100 millimoles, Aldrich, 99+%) and 3-methylanisole (GC standard, 0.750 g, 6 millimoles, Aldrich, 99%). The excess molar concentration of sodium hydroxide was 0.5. The organic phase:aqueous phase weight ratio was 1:18. The two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) at room temperature (25° C.). Aliquots were taken after 0, 1, 3, 5, 8, 12, and 18 minutes after the addition of the alkylating agent. When aliquots were taken the pH of the reaction mixture was checked to determine if the hydrolysis of dimethyl sulfate caused the system to become acidic. After 5 minutes of the reaction, the pH became acidic and the reaction mixture was treated with an additional amount of sodium hydroxide solution (3.50 g, 50 w/w solution in water). Aliquots were briefly centrifuged, the phases were separated and the organic phase was injected into the GC column. The yield of 1,3-dimethoxybenzene based on the limiting reactant (resorcinol) was 47% after 12 minutes of reaction.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
12.63 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
248.83 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.[OH-].[Na+].S([O:16][CH3:17])(OC)(=O)=O.C[C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[CH:23][CH:24]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:26][O:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:16][CH3:17])[CH:20]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12.63 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0.75 g
Type
reactant
Smiles
CC=1C=C(C=CC1)OC
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
248.83 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The two phase system was stirred mechanically (600 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The excess molar concentration of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
CUSTOM
Type
CUSTOM
Details
after 0, 1, 3, 5, 8, 12, and 18 minutes
Duration
18 min
ADDITION
Type
ADDITION
Details
after the addition of the alkylating agent
CUSTOM
Type
CUSTOM
Details
to determine if the hydrolysis of dimethyl sulfate
CUSTOM
Type
CUSTOM
Details
After 5 minutes of the reaction
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
after 12 minutes
Duration
12 min
CUSTOM
Type
CUSTOM
Details
of reaction

Outcomes

Product
Name
Type
Smiles
COC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.